Alosetron ((Z)-2-butenedioate)
Description
Historical Context of Alosetron (B1665255) Research and Clinical Development
The development of Alosetron, also known by its trade name Lotronex, represents a significant chapter in the therapeutic approach to Irritable Bowel Syndrome (IBS). nih.govpatsnap.com Patented in 1987, its research was driven by the growing understanding of the role of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in gastrointestinal (GI) function. wikipedia.org
Key Milestones in Alosetron's Clinical Development:
February 2000: The U.S. Food and Drug Administration (FDA) initially approved Alosetron for the treatment of women with severe diarrhea-predominant irritable bowel syndrome (IBS-D). nih.govpatsnap.comnih.gov This approval was based on clinical trials demonstrating its efficacy in providing relief from abdominal pain and discomfort. nih.gov
November 2000: Following post-marketing reports of serious gastrointestinal adverse events, including ischemic colitis and severe complications related to constipation, the manufacturer voluntarily withdrew Alosetron from the market. nih.govwikipedia.orgdoaj.orgnih.gov
2002: In an unusual move prompted by requests from patients and physicians, the FDA approved the reintroduction of Alosetron to the U.S. market. nih.govdoaj.orgnih.gov This reintroduction came with significant restrictions under a special risk management program to ensure its safe use in a very specific patient population. nih.govtandfonline.com
Post-Reintroduction: The use of Alosetron has remained limited due to the strict prescribing program. nih.gov Research continued to evaluate its efficacy and safety within the restricted guidelines. nih.govnih.gov In 2007, the drug was licensed to Prometheus Laboratories. springer.com Phase II trials for its use in Japan were discontinued (B1498344) the same year. springer.com
The regulatory history of Alosetron is unique and has sparked considerable discussion regarding risk-benefit assessment for drugs treating non-life-threatening, yet debilitating, conditions. nih.govtandfonline.com
Role of Alosetron in the Management of Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)
Alosetron is specifically indicated for women with severe IBS-D who have not responded to conventional therapies. doaj.orgmayoclinic.orgmedscape.com Its therapeutic effect stems from its action as a selective 5-HT3 receptor antagonist. drugbank.com In the gastrointestinal tract, 5-HT3 receptors are involved in regulating visceral pain, colonic transit, and intestinal secretions. drugbank.comfda.gov By blocking these receptors, Alosetron modulates these key pathophysiological processes in IBS-D. drugbank.compatsnap.com
Mechanism of Action in IBS-D:
Modulation of Visceral Sensation: IBS is often characterized by visceral hypersensitivity, where patients experience pain at lower volumes of rectal distension than healthy individuals. fda.gov Alosetron has been shown to reduce this exaggerated pain response. fda.gov
Slowing of Colonic Transit: In patients with IBS-D, rapid transit through the colon contributes to frequent, loose stools. patsnap.com Alosetron slows colonic transit time, which allows for more water absorption from the stool, leading to improved stool consistency. fda.govpatsnap.com
Reduction of GI Secretions: The drug can decrease intestinal fluid secretion, further aiding in the management of diarrhea. patsnap.com
Clinical trials have demonstrated that Alosetron provides multi-symptom relief for patients with severe IBS-D. ispub.com It has been shown to be significantly more effective than placebo in improving:
Abdominal pain and discomfort nih.govnih.gov
Bowel urgency nih.gov
Stool frequency nih.gov
Stool consistency nih.govnih.gov
Interactive Data Table: Summary of Key Alosetron Clinical Trial Findings
| Trial/Study | Patient Population | Key Finding | Citation |
|---|---|---|---|
| Camilleri et al. (2000) | Women with diarrhea-predominant IBS | 43% of alosetron-treated patients reported adequate relief for all 3 months compared to 26% of placebo-treated patients. Significant improvements in urgency, stool frequency, and consistency were observed. | nih.gov |
| Chang et al. (2005) | Men with diarrhea-predominant IBS | The alosetron 1.0 mg twice-daily group showed a significantly higher rate of adequate relief of pain and discomfort compared to placebo (53% vs 40%). All alosetron doses significantly improved stool consistency. | nih.gov |
| Krause et al. (2007) / Lembo et al. (2004) | Women with severe IBS-D | Alosetron treatment resulted in statistically significant and clinically relevant improvements in health-related quality of life, restriction of daily activities, and treatment satisfaction compared to placebo. | nih.govresearchgate.net |
| Chey et al. (2018) | Women with severe IBS-D | Alosetron significantly improved multiple IBS symptoms, including pain and stool consistency, using the FDA composite endpoint. | nih.gov |
Fundamental Significance of 5-Hydroxytryptamine Receptor 3 (5-HT3) Antagonism in Enteric Neurobiology
The study of Alosetron is intrinsically linked to the broader understanding of the role of 5-HT3 receptors in the enteric nervous system (ENS), often called the "second brain." Approximately 90% of the body's serotonin is located in the gastrointestinal tract, primarily within enterochromaffin (EC) cells. nih.gov When released, 5-HT acts as a key signaling molecule, influencing gut motility, secretion, and sensation by interacting with various receptor subtypes. nih.govwebaigo.it
The 5-HT3 receptor is unique among serotonin receptors because it is a ligand-gated ion channel, mediating fast, depolarizing responses in neurons. nih.govnih.gov These receptors are extensively distributed on enteric neurons in both the submucosal and myenteric plexuses, as well as on extrinsic primary afferent neurons that transmit sensory information (including pain) from the gut to the central nervous system. webaigo.itjst.go.jpnih.gov
Key Roles of 5-HT3 Receptors in the Gut:
Regulation of Motility: Activation of 5-HT3 receptors on enteric neurons is involved in initiating peristaltic and secretory reflexes. nih.govjst.go.jp This contributes to the regulation of gastric emptying and colonic transit. mdpi.com
Pain Perception: 5-HT3 receptors play a crucial role in visceral nociception. mdpi.com Their activation on afferent nerve fibers is a key step in transmitting pain signals from the gut. webaigo.it
Emetic Reflex: These receptors are also centrally located in the brainstem's chemoreceptor trigger zone and are involved in the vomiting reflex. nih.govmdpi.com
The development of 5-HT3 receptor antagonists, a class of drugs often referred to as "setrons," was a major breakthrough, initially for controlling chemotherapy-induced nausea and vomiting. jst.go.jp The application of Alosetron for IBS-D highlighted the therapeutic potential of targeting these receptors to modulate gut-specific functions like motility and visceral pain. drugbank.commdpi.com This approach validated the concept of the brain-gut axis and the critical role of serotonin signaling in functional gastrointestinal disorders. webaigo.it Research also suggests that the inhibitory effects of 5-HT3 antagonists on gut motility may occur even in the absence of endogenous 5-HT, possibly by acting on constitutively active receptors, which highlights the complexity of enteric neural control. frontiersin.orgfrontiersin.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGTDZMQXRLAW-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575770 | |
| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122852-43-1 | |
| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Alosetron Z 2 Butenedioate
Elucidation of 5-HT3 Receptor Antagonism Mechanisms
The therapeutic action of Alosetron (B1665255) is rooted in its antagonism of 5-HT3 receptors, which are ligand-gated ion channels. drugs.comfsu.edu These receptors are prevalent on enteric neurons in the gastrointestinal tract. patsnap.comglpbio.com When activated by serotonin (B10506) (5-HT), these channels open, leading to a rapid influx of cations, neuronal depolarization, and the propagation of signals that regulate visceral pain, colonic transit, and gastrointestinal secretions. drugs.com Alosetron's mechanism involves the blockade of these receptors, thereby modulating the activity of the enteric nervous system. patsnap.comdrugs.com
Alosetron demonstrates high potency and selectivity as a 5-HT3 receptor antagonist. nih.govmedchemexpress.comelsevierpure.comresearchgate.net Its high affinity for the 5-HT3 receptor allows it to effectively compete with serotonin and inhibit its actions. patsnap.com Research has shown that Alosetron blocks the fast, 5-HT3-mediated depolarization of myenteric and submucosal neurons in the guinea pig ileum with an IC50 value of approximately 55 nM. medchemexpress.com This indicates a potent inhibitory effect at the neuronal level. The selectivity of Alosetron is a key feature, as it shows little affinity for other types of serotonin receptors or other neurotransmitter receptors, such as dopamine, histamine, and muscarinic acetylcholine receptors. wikipedia.org
Binding Affinity of Alosetron
| Parameter | Value | System |
|---|---|---|
| IC50 | ~55 nM | Guinea-pig myenteric and submucosal neurons |
The 5-HT3 receptor is a non-selective, cation-permeable ion channel. drugs.comfsu.edu Activation by serotonin leads to the opening of this channel and subsequent depolarization of the neuron, which can trigger action potentials and neurotransmitter release. fsu.edunih.gov Alosetron, by binding to the 5-HT3 receptor, prevents this serotonin-induced channel opening. drugs.compatsnap.com This blockade inhibits the influx of cations, thereby preventing neuronal depolarization. medchemexpress.comdrugs.com The result is a modulation of the enteric nervous system, which affects the regulation of visceral pain and colonic transit. drugs.com This inhibition of non-selective cation channels is the fundamental mechanism through which Alosetron exerts its pharmacological effects on the gastrointestinal tract. drugs.com
Pharmacodynamic Investigations of Alosetron (Z)-2-butenedioate
Pharmacodynamic studies in both healthy individuals and patients with Irritable Bowel Syndrome (IBS) have demonstrated Alosetron's significant effects on gastrointestinal physiology, particularly on transit times. drugs.comnih.gov These investigations confirm that the 5-HT3 receptor antagonism observed in vitro translates to measurable physiological changes in vivo.
Alosetron's primary pharmacodynamic effect is the slowing of gastrointestinal transit, which is achieved by modulating gut motility. glpbio.com This effect is not uniform throughout the gastrointestinal tract, with studies indicating a more pronounced impact on the colon.
Multiple studies have consistently shown that Alosetron significantly increases colonic transit time. nih.govelsevierpure.comnih.govphysiology.orgresearchgate.net This delay is a direct consequence of its 5-HT3 receptor antagonism, which slows the movement of fecal matter through the large intestine. glpbio.com One study involving both healthy volunteers and IBS patients found that Alosetron increased colonic transit time by specifically prolonging transit through the left colon. nih.govelsevierpure.com In patients with IBS, multiple oral dosages of Alosetron have also been shown to significantly increase colonic compliance. drugs.comresearchgate.net Another study noted a trend for Alosetron to retard proximal colonic transit. nih.gov
Effect of Alosetron on Colonic Transit Time in Healthy Volunteers
Data from a randomized, double-blind, placebo-controlled, two-way crossover study. nih.govelsevierpure.com
| Treatment | Mean Colonic Transit Time (hours) | Change from Placebo |
|---|---|---|
| Placebo | 27.8 | N/A |
| Alosetron | 45.7 | +17.9 hours (P=0.047) |
In contrast to its significant effect on the colon, Alosetron does not appear to affect transit time in the upper gastrointestinal tract. physiology.org Pharmacodynamic studies have demonstrated that Alosetron increases colonic transit time without affecting orocecal transit time. drugs.comnih.gov Orocecal transit time, often measured by the lactulose hydrogen breath test, reflects the time taken for material to pass from the mouth to the cecum. clinicaltrials.gov Studies in both healthy volunteers and IBS patients have confirmed that Alosetron does not produce a clinically significant alteration in small bowel transit. elsevierpure.comphysiology.org
Effect of Alosetron on Orocecal Transit Time
Data from a study in healthy volunteers and patients with IBS. drugs.comnih.gov
| Parameter | Effect of Alosetron |
|---|---|
| Orocecal Transit Time | No significant effect |
Influence on Intestinal Water and Electrolyte Absorption
Alosetron (Z)-2-butenedioate has been shown to modulate the movement of water and electrolytes in the human intestine. In human pharmacodynamic studies, alosetron increased basal jejunal water and electrolyte absorption nih.govresearchgate.net. One study involving segmental perfusion of the human jejunum demonstrated that alosetron enhanced basal fluid absorption. Specifically, treatment with alosetron resulted in a median basal jejunal fluid absorption of 5.1 mL/cm/h compared to 3.8 mL/cm/h with a placebo nih.gov. This action is a key component of its mechanism, which involves slowing colonic transit time, thereby allowing for increased water reabsorption nih.gov.
Impact on Colonic Compliance and Visceral Hypersensitivity
Research indicates that alosetron can alter the physical properties of the colon and the perception of sensations originating from it. Studies using a barostat to measure colonic compliance have shown that alosetron increases the colon's ability to expand in response to pressure nih.gov. In a study involving patients with irritable bowel syndrome (IBS), colonic compliance increased from 5.9 mL/mmHg in the placebo group to 9.8 mL/mmHg in the group receiving 4 mg of alosetron twice daily nih.gov.
This increase in compliance is associated with a decrease in visceral hypersensitivity. Patients treated with alosetron required significantly larger bag volumes within the colon to elicit sensations of abdominal pain compared to those on placebo nih.gov. This effect on visceral sensitivity is a critical aspect of its therapeutic action, as visceral hypersensitivity is considered a major factor in the pathophysiology of IBS nih.govispub.com. By blocking 5-HT3 receptors on afferent nerves, alosetron modulates visceral sensitivity nih.gov.
Modulation of Serotonin-Mediated Visceral Pain Signaling
Alosetron is a potent and highly selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist nih.govresearchgate.net. Serotonin, or 5-HT, is a key neurotransmitter in the gastrointestinal tract, where it is released by enterochromaffin cells in response to stimuli and activates peristaltic and secretory reflexes nih.govispub.com. 5-HT3 receptors are located on enteric neurons and are involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions ispub.com.
By blocking these 5-HT3 receptors, alosetron inhibits neuronal depolarization, which in turn reduces the perception of visceral pain ispub.comnih.govdovepress.com. This blockade on extrinsic afferent neurons is a primary mechanism for decreasing the visceral pain associated with conditions like IBS nih.govdovepress.com. This action helps to normalize the body's response to stimuli that would otherwise be perceived as painful, thereby alleviating abdominal pain and discomfort nih.govpatsnap.com.
Pharmacokinetic Profiling and Disposition Research
Absorptive Characteristics and Bioavailability Studies
Alosetron is rapidly absorbed following oral administration nih.govnih.govdrugs.com. Peak plasma concentrations are typically reached within one hour of ingestion nih.gov. The absolute bioavailability of alosetron is approximately 50% to 60% nih.govnih.govdrugs.com. Studies have shown that co-administration with food decreases the absorption of alosetron by about 25% and delays the time to peak plasma concentration by an average of 15 minutes nih.govdrugs.com. There also appear to be gender differences in its pharmacokinetics, with plasma concentrations being 30-50% higher in females than in males nih.govresearchgate.net.
| Parameter | Value |
|---|---|
| Absolute Bioavailability | 50% - 60% |
| Time to Peak Plasma Concentration (Fasting) | ~1 hour |
| Effect of Food on Absorption | ~25% decrease |
| Effect of Food on Time to Peak Concentration | Delayed by ~15 minutes |
Distribution Volume and Plasma Protein Binding Research
Following absorption, alosetron is widely distributed in the body. The volume of distribution for alosetron is estimated to be between 65 and 95 liters nih.govdrugs.com. Alosetron exhibits a moderate degree of binding to plasma proteins, with approximately 82% of the drug being bound nih.govdrugs.com. This binding occurs over a concentration range of 20 ng/mL to 4,000 ng/mL drugs.com.
| Parameter | Value |
|---|---|
| Volume of Distribution (Vd) | 65 - 95 L |
| Plasma Protein Binding | 82% |
Hepatic Biotransformation Pathways and Cytochrome P450 (CYP) Isoenzyme Involvement
Alosetron undergoes extensive metabolism, primarily in the liver nih.govdrugs.com. The biotransformation of alosetron is mediated mainly by cytochrome P450 (CYP) enzymes nih.gov. The principal isoenzymes involved in its metabolism are CYP2C9, CYP3A4, and CYP1A2 nih.gov. In vivo studies have highlighted a significant role for CYP1A2 in the metabolism of alosetron nih.gov. Approximately 11% of alosetron's metabolism occurs through non-CYP-mediated Phase I pathways nih.gov. The terminal elimination half-life of the drug is about 1.5 hours nih.govnih.gov. The metabolites are primarily excreted in the urine, with a smaller portion eliminated through fecal excretion nih.gov.
| CYP Isoenzyme | Role |
|---|---|
| CYP2C9 | Primary metabolizing enzyme |
| CYP3A4 | Primary metabolizing enzyme |
| CYP1A2 | Primary metabolizing enzyme with a significant in vivo role |
Elimination Kinetics and Excretory Pathways
Alosetron has a terminal elimination half-life of approximately 1.5 hours nih.govdrugs.com. Its plasma clearance is estimated to be around 600 mL/min drugs.com.
The primary route of elimination for alosetron and its metabolites is through the kidneys. Studies have shown that approximately 74% of an administered dose is excreted in the urine, with another 11% eliminated in the feces nih.govmedicine.com. A very small fraction, less than 1%, of the drug is excreted unchanged nih.gov. The renal elimination of unchanged alosetron accounts for only about 13% of the total dose medicine.comdrugs.com.
Interactive Data Table: Elimination of Alosetron
| Parameter | Value |
|---|---|
| Terminal Elimination Half-life | ~1.5 hours |
| Plasma Clearance | ~600 mL/min |
| Urinary Excretion (% of dose) | 74% |
| Fecal Excretion (% of dose) | 11% |
| Unchanged Drug in Urine (%) | 13% |
Sex-Related Differences in Pharmacokinetic Parameters
Noticeable differences in the pharmacokinetics of alosetron have been observed between males and females. Even with equivalent dosing, plasma concentrations of alosetron are approximately 27% lower in men compared to women nih.gov. This disparity is attributed to a sex-based difference in metabolic clearance nih.govnih.gov.
Studies have reported that the mean clearance values are higher in males. For instance, in young individuals, the mean clearance was 677 mL/min in males versus 504 mL/min in females nih.govnih.gov. A similar trend was observed in the elderly, with mean clearance values of 670 mL/min in males and 461 mL/min in females nih.govnih.gov. These differences in clearance lead to higher serum concentrations of alosetron in females nih.govnih.gov. The volume of distribution has also been found to be smaller in females (around 63 L) compared to males (around 84 L) nih.gov.
Interactive Data Table: Sex-Related Differences in Alosetron Pharmacokinetics
| Parameter | Young Females | Young Males | Elderly Females | Elderly Males |
|---|---|---|---|---|
| Mean Clearance (mL/min) | 504 | 677 | 461 | 670 |
| Volume of Distribution (L) | ~63 | ~84 | ~63 | ~84 |
Preclinical Investigations of Alosetron Z 2 Butenedioate
In Vitro Studies on 5-HT3 Receptor Interactions
In vitro studies have been instrumental in defining the specific interaction of alosetron (B1665255) with the 5-HT3 receptor and its subsequent effects on neuronal activity.
Receptor binding assays have demonstrated that alosetron exhibits high affinity and selectivity for the 5-HT3 receptor. Studies using radioligand binding techniques in membranes containing rat and human 5-HT3 receptors revealed pKi values of 9.8 and 9.4, respectively, indicating a strong binding affinity. nih.gov Further selectivity studies showed that alosetron has minimal to no significant affinity for a wide range of other receptor types and ion channels. nih.gov
Functional antagonism studies have corroborated these binding assay results. In preparations of the rat vagus nerve, alosetron potently antagonized the depolarization induced by serotonin (B10506) (5-HT), with an estimated pKB value of 9.8. nih.gov This demonstrates its ability to effectively block the physiological response mediated by 5-HT3 receptor activation.
| Assay Type | Species/System | Finding |
| Radioligand Binding | Rat 5-HT3 Receptors | pKi value of 9.8 nih.gov |
| Radioligand Binding | Human 5-HT3 Receptors | pKi value of 9.4 nih.gov |
| Functional Antagonism | Rat Vagus Nerve | pKB value of 9.8 against 5-HT induced depolarization nih.gov |
Alosetron has been shown to directly modulate the activity of enteric neurons. It effectively blocks the rapid, 5-HT3-mediated depolarization of myenteric and submucosal neurons in the guinea pig ileum, with an IC50 value of approximately 55 nM. medchemexpress.com This inhibition of neuronal depolarization is a key mechanism underlying its effects on gastrointestinal function. drugbank.com By preventing the activation of these enteric neurons, alosetron can influence processes such as visceral sensation and gut motility.
In Vivo Animal Model Research
In vivo studies in various animal models have provided crucial insights into the physiological effects of alosetron, particularly its impact on visceral pain, gastrointestinal motility, and inflammation.
Alosetron has demonstrated significant efficacy in attenuating visceral nociception in animal models. In both conscious and anesthetized dogs, alosetron was found to attenuate the visceral nociceptive response to rectal distension. medchemexpress.com This suggests a direct effect on the sensory pathways that transmit pain signals from the gut. Rodent models of visceral pain have also been extensively used to evaluate the analgesic properties of compounds like alosetron. These models often involve inducing visceral hypersensitivity through methods such as intracolonic administration of irritants like trinitrobenzene sulfonic acid (TNBS) or neonatal irritation. nih.govfrontiersin.org
The effect of alosetron on gastrointestinal motility has been a key area of investigation. In fasted rats, alosetron did not significantly affect normal small intestinal propulsion. nih.gov However, it was highly effective in normalizing perturbed intestinal transit. For instance, it fully reversed the increase in intestinal propulsion induced by an egg albumin challenge. nih.gov Studies have shown that alosetron delays colonic transit, which is a contributing factor to its therapeutic effects. elsevierpure.comnih.gov Research in canine models has also shown that alosetron can diminish the amplitude of electrically stimulated contractions in both the small and large intestines. nih.gov
| Animal Model | Condition | Effect of Alosetron |
| Rat | Normal Small Intestinal Propulsion | No significant effect nih.gov |
| Rat | Egg Albumin-Induced Increased Propulsion | Fully reversed the increase nih.gov |
| Canine | Electrically Stimulated Intestinal Contractions | Diminished amplitude of contractions nih.gov |
Recent studies have explored the potential anti-inflammatory properties of alosetron. In a rat model of ulcerative colitis induced by trinitrobenzenesulfonic acid (TNBS), treatment with alosetron was found to have a significant anti-inflammatory effect. nih.gov Alosetron-treated rats exhibited a notable reduction in colonic histological and macroscopic damage, as well as decreased levels of pro-inflammatory cytokines and myeloperoxidase (MPO) activity. nih.govnih.gov Furthermore, the compound significantly ameliorated colitis-associated diarrhea and body weight loss, with an efficacy comparable to that of dexamethasone. medchemexpress.comnih.gov These protective effects were negated by the co-administration of a 5-HT3 receptor agonist, indicating that the anti-inflammatory action of alosetron is mediated through 5-HT3 receptors. nih.govnih.gov
Studies on Central Nervous System (CNS) Activity and Potential Therapeutic Applications
Alosetron, a potent and selective 5-HT3 receptor antagonist, has been investigated in preclinical animal models for its potential effects on the central nervous system (CNS), suggesting therapeutic applications beyond its primary indication for irritable bowel syndrome (IBS) nih.gov. The blockade of 5-HT3 receptors, which are present in the CNS, is thought to modulate various neurological functions. Animal studies have indicated that alosetron may have activity in conditions such as anxiety, psychosis, and cognitive impairment nih.gov. A central mechanism of action for alosetron is also supported by findings from human brain imaging studies fda.gov.
While specific preclinical studies detailing the effects of alosetron in well-established CNS models were not extensively available in the public domain, the following table outlines common animal models used to assess these conditions and the typical parameters measured.
Table 1: Common Preclinical Models for CNS Activity Assessment
| Therapeutic Area | Animal Model | Key Parameters Measured |
|---|---|---|
| Anxiety | Social Interaction Test | Time spent in social interaction, exploratory behavior. |
| Psychosis | Prepulse Inhibition (PPI) of Startle | The ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus. Deficits in PPI are considered a model for sensorimotor gating deficits seen in psychosis. |
| Cognitive Impairment | Morris Water Maze | Latency to find a hidden platform, path length, time spent in the target quadrant. This test assesses spatial learning and memory. |
In a study involving a nonhuman primate model of visceral hypersensitivity, alosetron was shown to reduce distension-evoked brain activation in regions associated with pain, further suggesting a centrally mediated mechanism of action fda.gov.
Non-clinical Toxicology Studies: Carcinogenesis, Mutagenesis, and Reproductive Toxicology
A comprehensive battery of non-clinical toxicology studies was conducted to evaluate the safety profile of Alosetron (Z)-2-butenedioate. These studies included assessments of its carcinogenic, mutagenic, and reproductive toxicological potential.
Carcinogenesis
Long-term carcinogenicity studies were performed in both mice and rats to assess the tumorigenic potential of alosetron. In these studies, the compound was administered orally over a significant portion of the animals' lifespan. The results from these studies indicated that alosetron was not carcinogenic in either species at the doses tested.
Table 2: Summary of Carcinogenicity Studies with Alosetron
| Species | Duration | Dosing Regimen | Key Findings |
|---|---|---|---|
| Mice | 2 years | Oral | No evidence of carcinogenicity. |
| Rats | 104 weeks | Oral (in diet) at doses of 1.0, 6.5, and 40 mg/kg/day | No compound-related carcinogenicity findings. The systemic exposure at the highest dose was substantially higher than the anticipated human exposure. |
Mutagenesis
Alosetron was evaluated for its potential to cause genetic mutations in a standard battery of in vitro and in vivo genotoxicity assays. These tests are designed to detect various types of genetic damage, including gene mutations and chromosomal aberrations.
The Ames test, a bacterial reverse mutation assay using different strains of Salmonella typhimurium and Escherichia coli, is a widely used initial screen for mutagenic potential. In vitro mammalian cell-based assays, such as the chromosomal aberration test in Chinese Hamster Ovary (CHO) cells, are used to assess the potential to induce structural chromosomal damage. The in vivo micronucleus test in rodents evaluates chromosomal damage in a whole animal system.
Table 3: Summary of Mutagenesis Studies with Alosetron
| Assay Type | Test System | Key Findings |
|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli | Negative for mutagenic activity. |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | No significant increase in chromosomal aberrations. |
| In Vivo Micronucleus Test | Rodent bone marrow | No evidence of genotoxicity. |
Reproductive Toxicology
The potential effects of alosetron on fertility and embryonic development were investigated in reproductive toxicology studies conducted in rats and rabbits.
In a fertility and early embryonic development study in rats, alosetron was administered to both males and females before and during mating and up to implantation. The results showed no adverse effects on fertility, mating performance, or early embryonic development at doses significantly higher than the recommended human dose.
Embryo-fetal development studies were conducted in both rats and rabbits, with alosetron administered during the period of organogenesis. These studies are designed to detect any potential for the compound to cause harm to the developing fetus. The results indicated that alosetron did not cause any adverse developmental effects in either species at the doses tested.
Table 4: Summary of Reproductive Toxicology Studies with Alosetron
| Study Type | Species | Dosing Period | Key Findings |
|---|---|---|---|
| Fertility and Early Embryonic Development | Rats | Prior to and during mating, and through implantation | No adverse effects on male or female fertility, or on early embryonic development. |
| Embryo-fetal Development | Rats | During organogenesis | No evidence of teratogenicity or other developmental toxicity. |
| Embryo-fetal Development | Rabbits | During organogenesis | No adverse effects on embryo-fetal development. |
Clinical Research Methodologies and Findings for Alosetron Z 2 Butenedioate
Design and Execution of Randomized Controlled Trials
Randomized controlled trials (RCTs) form the cornerstone of the clinical evidence supporting the use of alosetron (B1665255) in IBS-D. These studies have been designed to be multicenter, double-blind, and placebo-controlled to ensure high-quality evidence. nih.gov The primary population for these trials has predominantly been women with severe IBS-D who have not found relief with conventional therapies. ispub.comispub.com The typical duration for these trials has been 12 weeks, often followed by a post-treatment observation period to assess the return of symptoms. nih.gov
Dose-Ranging Studies and Efficacy Endpoints
Initial clinical investigations for alosetron included dose-ranging studies to identify the optimal balance between efficacy and tolerability. These studies evaluated various oral dosages, typically administered twice daily. For instance, one phase II study in men with IBS-D randomized participants to receive alosetron at doses of 0.5 mg, 1.0 mg, 2.0 mg, or 4.0 mg twice daily, or a placebo. nih.gov Similarly, studies in women with severe IBS-D have assessed doses of 0.5 mg once daily, 1 mg once daily, and 1 mg twice daily against a placebo. nih.govresearchgate.net
The primary efficacy endpoint in many of these trials was the patient's self-reported "adequate relief of IBS pain and discomfort." nih.govnih.gov Secondary endpoints often included improvements in bowel urgency, stool frequency, and stool consistency. nih.govnih.gov A key finding from a dose-ranging study in men indicated that the 1.0 mg twice-daily dose was significantly more effective than placebo in providing adequate relief of IBS pain and discomfort. nih.gov
Table 1: Efficacy of Alosetron in a Dose-Ranging Study in Men with IBS-D
| Treatment Group (twice daily) | Percentage of Patients with Adequate Relief of Pain and Discomfort (Weeks 5-12) | p-value vs. Placebo |
|---|---|---|
| Placebo | 40% | - |
| Alosetron 1.0 mg | 53% | 0.04 |
Data from a randomized, double-blind, placebo-controlled dose-ranging study. nih.gov
Long-Term Efficacy and Safety Assessments
To understand the durability of alosetron's effects, long-term studies have been conducted. A notable 48-week, double-blind, placebo-controlled study assessed the long-term efficacy of alosetron 1 mg twice daily in women with severe, chronic IBS-D. nih.gov The primary endpoint was the 48-week average rate of adequate relief of IBS pain and discomfort. nih.gov This study demonstrated that a significantly higher proportion of patients treated with alosetron experienced sustained relief compared to those on placebo. ispub.com The positive effects of alosetron on symptoms like bowel urgency were maintained throughout the entire treatment period, with no indication of tachyphylaxis. ispub.com
Table 2: Long-Term Efficacy of Alosetron in Women with Severe IBS-D (48 Weeks)
| Outcome | Alosetron 1 mg twice daily (n=279) | Placebo (n=290) | p-value |
|---|---|---|---|
| Adequate Relief of IBS Pain and Discomfort | 52% | 44% | 0.01 |
| Satisfactory Control of Bowel Urgency | 64% | 52% | 0.001 |
Data from a 48-week, multinational, double-blind, placebo-controlled study. ispub.com
Meta-Analyses of Clinical Trial Data
To synthesize the evidence from multiple clinical trials, several meta-analyses have been performed. One such analysis, which included six high-quality RCTs with a total of 3,118 patients, evaluated the effect of alosetron on adequate relief of pain or global improvement of IBS symptoms. nih.gov The majority of the patients in these trials were women with diarrhea-predominant IBS. nih.gov The results of this meta-analysis showed a statistically significant benefit of alosetron over placebo. nih.gov The pooled odds ratio for adequate relief of pain or global symptom improvement was 1.81 (95% confidence interval [CI] 1.57–2.10). nih.govresearchgate.net Another analysis yielded a similar pooled odds ratio of 1.96 (95% CI: 1.69, 2.28) for patients receiving 2 mg of alosetron daily. nih.gov
Efficacy Outcomes in Diarrhea-Predominant Irritable Bowel Syndrome
The clinical development of alosetron has focused on its ability to provide comprehensive symptom relief for patients with IBS-D, moving beyond single-symptom improvement to a more holistic assessment of well-being.
Global Symptom Improvement and Quality of Life Measures
Clinical trials have consistently demonstrated that alosetron leads to a significant improvement in global IBS symptoms. ispub.com This has been a key endpoint in many studies, reflecting the multifaceted nature of the condition. Beyond symptom relief, the impact on health-related quality of life (QOL) has been a critical area of investigation. In a 12-week study involving 705 women with severe IBS-D, treatment with alosetron resulted in statistically significant and clinically meaningful improvements in health-related QOL and reduced interference of IBS with daily activities. researchgate.netnih.govnih.gov Patients treated with alosetron also reported greater satisfaction with their treatment compared to those who received a placebo. researchgate.netnih.gov
One study found that one or more doses of alosetron significantly improved all domains of the Irritable Bowel Syndrome Quality of Life (IBSQOL) instrument, with the exception of the sexual function domain, when compared to placebo. researchgate.netnih.govnih.gov
Table 3: Impact of Alosetron on Daily Activities in Women with Severe IBS-D
| Treatment Group | Reduction in Days with IBS Interference in Social/Leisure Activities (Mean ± S.E.) | Reduction in Lost Workplace Productivity (Hours, Mean ± S.E.) |
|---|---|---|
| Alosetron 0.5 mg once daily | -6.7 ± 0.8 | -11.0 ± 3.3 |
| Alosetron 1 mg twice daily | -7.0 ± 0.9 | -21.1 ± 4.1 |
Data from a 12-week randomized controlled trial. researchgate.net
Impact on Abdominal Pain and Discomfort
A primary and often debilitating symptom of IBS-D is abdominal pain and discomfort. The efficacy of alosetron in alleviating this symptom has been a focal point of clinical trials. In a 48-week study, 52% of patients receiving alosetron reported adequate relief of IBS pain and discomfort, compared to 44% of those on placebo. ispub.com In a subset of patients with more severe urgency, the results were even more pronounced, with 52% of the alosetron group experiencing adequate relief versus 41% in the placebo group. ispub.com
A prospective, open-label study utilized the FDA composite endpoint, which requires improvement in both abdominal pain and stool consistency. nih.govresearchgate.net In this study, 45% of evaluable patients met the responder criteria for at least 50% of the study period. nih.gov Specifically for abdominal pain, 44% of patients achieved at least a 30% decrease at week 4, and this number increased to 65% by week 12. nih.gov
Table 4: Patient-Reported Abdominal Pain Relief with Alosetron
| Time Point | Percentage of Patients with ≥30% Decrease in Abdominal Pain |
|---|---|
| Week 4 | 44% |
| Week 12 | 65% |
Data from a 12-week, prospective, open-label, multicenter, observational study. nih.gov
Resolution of Bowel Urgency and Stool Consistency Normalization
Clinical investigations into Alosetron (Z)-2-butenedioate have consistently evaluated its efficacy in managing key symptoms of diarrhea-predominant irritable bowel syndrome (IBS-D), namely bowel urgency and abnormal stool consistency. Methodologies for these assessments typically involve multicenter, randomized, double-blind, placebo-controlled trials where patients report symptoms daily.
In a 12-week study involving 801 women with diarrhea-predominant IBS, patients treated with alosetron experienced a significantly greater proportion of days with satisfactory control of bowel urgency compared to those on placebo (73% vs. 57%) nih.gov. Another analysis of two controlled trials with women suffering from severe chronic D-IBS found that alosetron treatment resulted in a greater percentage of days with satisfactory control of urgency versus placebo (69% vs. 56%) nih.gov. Long-term benefits were demonstrated in a 48-week study where the average rate of satisfactory control of bowel urgency was significantly higher with alosetron (60%) than with placebo (48%) in a patient subset with frequent baseline urgency ispub.com.
Regarding stool consistency, clinical trials have shown that alosetron leads to significant improvements. ispub.comnih.gov A prospective, open-label, 12-week observational study found that stool consistency improved by at least one point on a 5-point scale for 55% of patients at week 4 and 64% at week 12 nih.gov. The normalization of bowel patterns, defined as having a stool consistency score of 3 or less (on a 5-point scale where 1=very hard and 5=watery) and a stool frequency of 2 or fewer per day, has also been a key endpoint in trials demonstrating alosetron's effectiveness. nih.govharvard.edu
| Study Duration | Patient Population | Alosetron Group Outcome (% of days with satisfactory control) | Placebo Group Outcome (% of days with satisfactory control) | Reference |
|---|---|---|---|---|
| 12 Weeks | Diarrhea-predominant IBS | 73% | 57% | nih.gov |
| 12 Weeks | Severe chronic D-IBS | 69% | 56% | nih.gov |
| 48 Weeks | IBS-D with frequent baseline urgency | 60% (average rate) | 48% (average rate) | ispub.com |
Sex-Specific Efficacy Profiles in IBS-D Patient Cohorts
A systematic review analyzing sex-gender differences in IBS treatment concluded that alosetron has a positive effect on women with IBS-D but demonstrates no significant benefit in men over placebo. dovepress.comnih.gov This review highlighted a study where women receiving alosetron experienced 12 more pain-free days compared to placebo, an effect not observed in male participants dovepress.com. Similarly, women showed a more substantial improvement in diarrhea compared to men dovepress.com.
Pharmacokinetic studies offer potential explanations for these sex-specific outcomes. Despite equal dosing, plasma concentrations of alosetron are approximately 27% to 40% lower in men than in women. drugs.comnih.govnih.gov The clearance of alosetron via metabolism is lower in women than in men, leading to higher systemic exposure in females. nih.gov Potential reasons for the disparity in efficacy include sex-related differences in 5-HT3 receptor expression or lower alosetron clearance in women dovepress.com.
However, a meta-analysis of eight randomized, placebo-controlled trials, which included 4,170 patients (80% female), found that alosetron was significantly more effective than placebo for adequate relief of IBS pain and discomfort in both sexes drugbank.com. The relative risk for relief was 1.34 for females and 1.23 for males when compared to placebo drugbank.com. Despite this finding, other analyses have concluded that the efficacy of alosetron in male patients remains unclear nih.gov.
| Patient Sex | Relative Risk (RR) vs. Placebo | 95% Confidence Interval (CI) | Reference |
|---|---|---|---|
| Female | 1.34 | 1.21-1.48 | drugbank.com |
| Male | 1.23 | 1.02-1.47 | drugbank.com |
Mechanistic Research on Gastrointestinal Adverse Events
While alosetron provides multisymptom relief for IBS-D, its use is associated with infrequent but serious gastrointestinal adverse events, primarily ischemic colitis and severe complications of constipation. ispub.comispub.compatsnap.comresearchgate.net Research has focused on understanding the underlying mechanisms of these adverse reactions to mitigate risk.
Etiology and Pathophysiology of Ischemic Colitis Associated with Alosetron
Ischemic colitis, a condition characterized by reduced blood flow to the colon leading to inflammation and injury, has been causally linked to alosetron use. nih.govpatsnap.commedicalnewstoday.commedlineplus.gov The precise mechanism has not been fully elucidated, but several hypotheses exist. nih.gov
One theory suggests that the 5-HT3 receptor antagonism, which slows colonic motility, may also affect intestinal blood flow nih.gov. Another hypothesis posits that alosetron may induce vasoconstriction, increasing the risk of ischemic colitis, particularly in patients with pre-existing atherosclerotic disease in the vessels supplying the gastrointestinal tract nih.gov. Because alosetron is associated with severe constipation, it is also theorized that patients with existing vascular disease may be at an increased risk of developing intestinal ischemia nih.gov. Postmarketing surveillance has identified cases of ischemic colitis, which have sometimes led to hospitalization, surgery, and in rare instances, death drugs.comnih.gov.
Mechanisms Underlying Constipation and its Severe Complications
Constipation is a frequent and dose-related adverse event associated with alosetron treatment. ispub.comdrugs.com The mechanism is directly related to the drug's therapeutic action. Alosetron is a potent and selective 5-HT3 receptor antagonist drugs.com. By blocking these receptors in the enteric nervous system, it inhibits peristalsis and slows colonic transit time, which allows for increased water reabsorption from the stool. patsnap.comnih.govpatsnap.com While this action helps normalize stool consistency in patients with diarrhea, it can also lead to constipation patsnap.com.
In some cases, this can progress to serious complications, including intestinal obstruction, ileus, fecal impaction, toxic megacolon, and secondary bowel ischemia. drugs.comnih.gov These complications have resulted in hospitalization, and in rare cases, have required blood transfusions, surgery, or resulted in death drugs.comnih.gov. Clinical trial data showed that constipation was reported in approximately 29% of IBS patients treated with alosetron 1 mg twice daily, compared to 6% with placebo drugs.com.
Investigations of Drug-Drug Interactions
The potential for drug-drug interactions with alosetron is primarily related to its metabolism by the cytochrome P450 (CYP) enzyme system. Understanding these interactions is crucial for safe administration with other medications.
Modulation of Cytochrome P450 (CYP) Enzyme Activity by Alosetron
In vivo data indicate that alosetron is metabolized predominantly by CYP1A2, with minor contributions from CYP3A4 and CYP2C9. nih.govnih.govfda.gov Consequently, drugs that inhibit or induce these enzymes can alter the clearance of alosetron nih.govfda.gov.
Strong inhibitors of CYP1A2, such as fluvoxamine (B1237835), can significantly increase alosetron plasma concentrations. One pharmacokinetic study showed that fluvoxamine increased the mean alosetron plasma concentration (AUC) by approximately 6-fold and prolonged its half-life by about 3-fold. nih.govfda.govdrugs.com This has led to a contraindication for the concomitant use of alosetron and fluvoxamine nih.govnih.gov. The use of moderate CYP1A2 inhibitors, like quinolone antibiotics and cimetidine, should also be avoided unless clinically necessary nih.govnih.gov.
Conversely, alosetron itself has a limited potential to inhibit CYP-mediated metabolism of other drugs. drugbank.com In vitro and in vivo studies have shown that alosetron does not significantly inhibit CYP3A4, CYP2C9, or CYP2C19. nih.govfda.gov At high concentrations, in vitro studies showed some inhibition of CYP1A2 (60%) and CYP2E1 (50%), and an in vivo study demonstrated a 30% inhibition of CYP1A2 nih.gov. However, alosetron does not appear to induce major CYP enzymes such as CYP3A, CYP2E1, or CYP2C19. nih.govfda.gov
| CYP Enzyme | Role in Alosetron Metabolism | Effect of Alosetron on Enzyme Activity | Clinical Significance | Reference |
|---|---|---|---|---|
| CYP1A2 | Primary metabolizing enzyme | Weak inhibitor | Strong inhibitors of CYP1A2 (e.g., fluvoxamine) significantly increase alosetron levels. | nih.govnih.govfda.gov |
| CYP3A4 | Minor metabolizing enzyme | No significant inhibition or induction | Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) should be done with caution. | nih.govnih.govfda.gov |
| CYP2C9 | Minor metabolizing enzyme | No significant inhibition | - | nih.govnih.govfda.gov |
| CYP2C19 | Not a major pathway | No significant inhibition or induction | - | nih.govfda.gov |
| CYP2E1 | Not a major pathway | Inhibition at high concentrations (in vitro) | No significant inhibition in vivo. | nih.govdrugbank.com |
Clinical Significance of Co-administration with CYP Inhibitors and Inducers
The metabolism of Alosetron (Z)-2-butenedioate is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In vivo data indicate that CYP1A2 is the principal enzyme responsible for its breakdown, with smaller contributions from CYP3A4 and CYP2C9. nih.gov Consequently, the co-administration of alosetron with drugs that inhibit or induce these enzymes can significantly alter its plasma concentration and clearance, leading to clinically important outcomes.
Potent inhibitors of CYP1A2 can drastically increase systemic exposure to alosetron. Fluvoxamine, a strong inhibitor of CYP1A2, has been shown in pharmacokinetic studies to increase the mean plasma concentration (AUC) of alosetron by approximately six-fold and prolong its half-life by about three-fold. nih.govnih.govfda.gov This substantial elevation in alosetron levels is associated with a higher risk of dose-related adverse effects. nih.gov Due to this significant interaction, the concurrent use of alosetron and fluvoxamine is contraindicated. nih.govfda.govdrugs.com
Moderate inhibitors of CYP1A2, such as quinolone antibiotics and cimetidine, are also expected to increase alosetron plasma concentrations. nih.govnih.gov While specific studies evaluating these interactions have not been conducted, clinical guidance advises that co-administration should be avoided unless medically necessary, owing to the potential for a similar, albeit lesser, drug interaction. nih.gov
Inhibitors of CYP3A4 also affect alosetron metabolism. A clinical study involving the strong CYP3A4 inhibitor ketoconazole (B1673606) resulted in a 29% increase in the mean plasma concentration (AUC) of alosetron. nih.govdrugs.commedlineplus.gov Therefore, caution is recommended when alosetron is administered with ketoconazole or other potent CYP3A4 inhibitors like clarithromycin, protease inhibitors, voriconazole, and itraconazole. nih.govnih.govdrugs.com
Conversely, substances that induce CYP enzymes, particularly CYP1A2, may decrease the systemic concentration of alosetron, potentially reducing its efficacy. While specific clinical studies on the interaction with CYP inducers are not detailed, the metabolic pathway suggests that inducers could lower plasma alosetron levels. nih.gov
The following table summarizes the pharmacokinetic effects of CYP inhibitors on alosetron.
| Co-administered Drug | CYP Enzyme Inhibited | Effect on Alosetron (AUC) | Effect on Alosetron (Half-life) | Clinical Significance |
|---|---|---|---|---|
| Fluvoxamine | CYP1A2 (strong) | ~6-fold increase nih.govnih.govfda.gov | ~3-fold increase nih.govnih.govfda.gov | Contraindicated nih.govfda.govdrugs.com |
| Ketoconazole | CYP3A4 (strong) | 29% increase nih.govdrugs.commedlineplus.gov | Not specified | Use with caution nih.govdrugs.com |
| Quinolone Antibiotics | CYP1A2 (moderate) | Not evaluated, but increase expected nih.gov | Not evaluated | Avoid unless clinically necessary nih.gov |
| Cimetidine | CYP1A2 (moderate) | Not evaluated, but increase expected nih.gov | Not evaluated | Avoid unless clinically necessary nih.gov |
Pharmacodynamic Interactions with Other Gastrointestinal Motility Modifiers
Alosetron exerts its therapeutic effect by slowing the movement of stool through the intestines. hanstenandhorn.com This inherent mechanism of action creates a potential for additive pharmacodynamic effects when co-administered with other drugs that also decrease gastrointestinal motility. The primary clinical concern of such an interaction is an increased risk of developing severe constipation and its serious complications, such as intestinal obstruction, ileus, impaction, and ischemic colitis. nih.govfda.gov
Clinical guidelines explicitly warn that patients taking other medications that reduce gastrointestinal motility are at a greater risk for these adverse events. nih.govfda.gov While specific pharmacodynamic interaction studies quantifying the combined effects on colonic transit time are not extensively detailed in the literature, the shared mechanism of slowing gut transit forms the basis for this clinical precaution.
Drugs of concern include, but are not limited to, anticholinergics (e.g., dicyclomine), antispasmodics, and opioid-based antidiarrheals like loperamide. The concurrent use of these agents with alosetron can lead to a synergistic or additive slowing of bowel function, which may precipitate severe constipation. goodrx.com Patients who are elderly or debilitated are considered to be at a particularly elevated risk. fda.gov Due to these risks, it is recommended to avoid the concomitant use of alosetron with other drugs known to cause constipation.
The following table lists classes of gastrointestinal motility modifiers and the potential pharmacodynamic outcome when co-administered with Alosetron (Z)-2-butenedioate.
| Drug Class/Agent | Mechanism | Potential Pharmacodynamic Interaction with Alosetron | Clinical Significance |
|---|---|---|---|
| Anticholinergics / Antispasmodics | Decrease intestinal muscle spasms and motility. | Additive slowing of gastrointestinal transit. | Increased risk of severe constipation and its complications. nih.govfda.gov |
| Opioid-based Antidiarrheals (e.g., Loperamide) | Slow intestinal transit by acting on opioid receptors in the gut wall. | Additive slowing of gastrointestinal transit. | Increased risk of severe constipation and its complications. nih.govfda.gov |
| Other constipating medications | Various mechanisms that result in decreased bowel motility. | Additive slowing of gastrointestinal transit. | Increased risk of severe constipation and its complications. nih.govfda.gov |
Pharmacogenomic Research and Biomarker Identification for Alosetron Z 2 Butenedioate
Genetic Determinants of Inter-Individual Variability in Treatment Response
Research has identified specific genetic variations that appear to influence how patients respond to alosetron (B1665255) therapy. A primary focus of this research has been the serotonergic system, the main target of alosetron's mechanism of action.
One of the most significant findings is the role of a polymorphism in the promoter region of the serotonin-transporter gene (SLC6A4), known as 5-HTTLPR. This gene encodes the serotonin-transporter protein (SERT), which is responsible for the reuptake of serotonin (B10506) from the synaptic cleft. The 5-HTTLPR polymorphism consists of a 44-base-pair insertion (long allele, L) or deletion (short allele, S), which affects the transcriptional efficiency of the gene and, consequently, the density of SERT expression.
Studies have demonstrated that the 5-HTTLPR genotype influences the therapeutic efficacy of alosetron. Variations causing decreased SERT activity have been associated with a diminished response to the 5-HT3 receptor antagonist, alosetron nih.gov. Conversely, individuals with the long/long (L/L) homozygous genotype, which leads to greater SERT expression and more efficient serotonin reuptake, are significantly more likely to experience a clinically meaningful response to alosetron, such as the slowing of colonic transit nih.gov. This suggests that with higher SERT activity, there is less serotonin in the synaptic cleft that needs to be competitively inhibited by alosetron at the 5-HT3 receptor, making the drug more effective nih.gov. The role of genetic factors in the differing effectiveness of alosetron between genders is also an area of ongoing investigation nih.gov.
| Genotype | Associated SERT Activity | Observed Clinical Response to Alosetron |
|---|---|---|
| L/L (Long/Long) | Higher | Significantly more likely to experience a clinically meaningful slowing of colonic transit. |
| L/S (Long/Short) | Intermediate | Less likely to experience a clinically meaningful response compared to L/L genotype. |
| S/S (Short/Short) | Lower | Less likely to experience a clinically meaningful response compared to L/L genotype. |
Polymorphisms in Cytochrome P450 (CYP) Enzymes and Alosetron Metabolism
Alosetron undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The specific enzymes involved are CYP3A4, CYP2C9, and CYP1A2. Genetic polymorphisms are common in the genes encoding these enzymes and can lead to significant inter-individual and ethnic differences in their activity, which in turn can alter the clearance and plasma concentrations of alosetron researchgate.net.
CYP3A4: As the most important drug-metabolizing enzyme, CYP3A4 is responsible for the metabolism of a significant portion of alosetron nih.govresearchgate.net. Numerous genetic variants of CYP3A4 have been identified, some of which lead to altered enzyme activity researchgate.netfrontiersin.orgdrugbank.com. For instance, the CYP3A4*22 allele is associated with decreased CYP3A4 expression and function nih.gov. Patients with decreased activity variants of CYP3A4 may have reduced clearance of alosetron, leading to increased plasma concentrations and a potentially higher risk of toxicity nih.gov.
CYP2C9: This enzyme also plays a role in alosetron metabolism. The CYP2C9 gene is highly polymorphic, with variants like CYP2C92 and CYP2C93 resulting in decreased enzyme activity nih.govnih.govmdpi.commdpi.com. Individuals carrying these alleles may experience reduced metabolism of alosetron, although specific clinical studies directly linking these polymorphisms to alosetron outcomes are limited. The frequency of these variants differs significantly among ethnic populations frontiersin.org.
CYP1A2: CYP1A2 is the third major enzyme involved in breaking down alosetron. The activity of CYP1A2 can be influenced by genetic polymorphisms, such as the -163C>A (rs762551) variant, which can affect the inducibility of the enzyme, particularly in smokers nih.govmdpi.com. Co-administration of alosetron with strong CYP1A2 inhibitors, such as fluvoxamine (B1237835), can significantly increase alosetron plasma concentrations, highlighting the clinical relevance of this metabolic pathway researchgate.netnih.gov.
| Enzyme | Common Functional Polymorphisms | Potential Impact on Alosetron Metabolism |
|---|---|---|
| CYP3A4 | CYP3A422 | Decreased metabolism, leading to higher plasma concentrations and increased risk of toxicity. |
| CYP2C9 | CYP2C92, CYP2C9*3 | Decreased metabolism, potentially leading to higher plasma concentrations. |
| CYP1A2 | -163C>A (rs762551) | Altered inducibility, which could affect metabolism, especially in the presence of inducers like smoking. |
Development of Pharmacogenomic Biomarkers for Predicting Efficacy and Adverse Event Risk
The identification of genetic factors influencing alosetron response has led to research into developing pharmacogenomic biomarkers. Such biomarkers could be used to predict a patient's likelihood of responding to the drug and their risk of developing adverse events before treatment initiation.
The 5-HTTLPR polymorphism in the SLC6A4 gene stands out as the most promising biomarker for predicting the efficacy of alosetron. As noted, individuals with the L/L genotype are more likely to respond favorably to treatment nih.gov. This genetic marker could potentially be used to select patients who are most likely to benefit from alosetron, thereby improving therapeutic outcomes.
While biomarkers for efficacy are emerging, the development of biomarkers to predict the risk of serious adverse events, such as ischemic colitis and severe complications of constipation, remains a critical and unmet need nih.govnih.govuni.lufda.gov. These rare but severe events led to the initial withdrawal of alosetron from the market and its subsequent reintroduction with prescribing restrictions researchgate.net. Despite clinical trials and post-marketing surveillance, no specific genetic variants have been definitively linked to an increased risk of these particular adverse reactions nih.govnih.govresearchgate.net. The absence of such a biomarker means that patient selection to avoid these risks currently relies solely on clinical evaluation rather than genetic predisposition.
Integration of Pharmacogenomic Data into Personalized Treatment Paradigms
The ultimate goal of pharmacogenomic research is to integrate genetic data into clinical practice to create personalized treatment plans ejcmpr.comnih.gov. For alosetron, this would involve moving away from a "one-size-fits-all" approach to one where treatment decisions are tailored to an individual's genetic profile nih.gov.
A personalized treatment paradigm for alosetron could involve several steps:
Patient Selection: Genotyping for the 5-HTTLPR polymorphism could identify patients with the L/L genotype who are predicted to have a better response, guiding the initial decision to prescribe alosetron.
Risk Stratification: If biomarkers for adverse events were discovered, patients could be screened to identify those at higher risk who might not be suitable candidates for alosetron therapy.
Metabolic Phenotyping: Genotyping for key variants in CYP3A4, CYP2C9, and CYP1A2 could predict a patient's metabolic capacity. For example, a patient identified as a CYP3A4 poor metabolizer might be considered for a lower starting dose to avoid toxicity due to elevated drug concentrations nih.gov.
Integrating this multi-gene analysis could lead to a more precise and safer use of alosetron. This approach would maximize the potential for efficacy in selected patients while proactively managing the risk of both non-response and adverse events, embodying the principles of personalized medicine ejcmpr.comresearchgate.net.
Regulatory Landscape and Post Marketing Research of Alosetron Z 2 Butenedioate
Evolution of Regulatory Approval and Post-Market Withdrawal/Re-introduction
Alosetron (B1665255) was first approved by the U.S. Food and Drug Administration (FDA) in February 2000 for the treatment of women with severe diarrhea-predominant irritable bowel syndrome (IBS-D). However, this initial approval was short-lived. By November 2000, the manufacturer voluntarily withdrew the drug from the market due to a growing number of post-marketing reports of serious and life-threatening gastrointestinal adverse effects. These included ischemic colitis (a condition where blood flow to the colon is reduced) and severe complications of constipation, some of which resulted in hospitalization, surgery, and in rare cases, death.
The withdrawal of alosetron sparked a debate among patients, clinicians, and regulatory bodies. Many patients who had experienced significant relief from their debilitating IBS-D symptoms with alosetron advocated for its return to the market. In response to this public pressure and recognizing the unmet medical need for this patient population, the FDA's advisory committees recommended the re-introduction of alosetron under a restricted marketing program.
In June 2002, alosetron was reintroduced to the U.S. market, but with significant restrictions. Its use was now limited to women with severe, chronic, diarrhea-predominant IBS who had failed to respond to conventional therapies. This re-introduction was contingent upon the implementation of a comprehensive risk management program designed to ensure that the benefits of the drug outweighed its risks.
Research on Risk Evaluation and Mitigation Strategies (REMS) Effectiveness
To manage the known risks associated with alosetron, a formal Risk Management Program (RMP) was established upon its re-introduction, which later evolved into a Risk Evaluation and Mitigation Strategy (REMS) program in 2010. The primary goals of the REMS were to mitigate the risks of ischemic colitis and serious complications of constipation by informing both prescribers and patients about these potential dangers.
The initial REMS for alosetron included several key components:
Prescriber Education and Enrollment: Healthcare providers were required to undergo training and enroll in the program to be able to prescribe alosetron.
Patient Acknowledgment: Patients were required to sign a form acknowledging their understanding of the risks associated with the medication.
Prescription Stickers: A unique sticker system was implemented, where prescribers had to affix a program sticker to the hard copy prescription to indicate their compliance with the REMS requirements.
Over time, the REMS for alosetron underwent modifications. In 2016, the FDA approved changes that made prescriber training voluntary and eliminated the prescription sticker requirement. This decision was based on data suggesting that the REMS had been effective in educating prescribers and that the reporting of adverse events had remained stable.
Ultimately, the FDA determined that the REMS program for alosetron was no longer necessary to ensure its benefits outweigh the risks. This decision was supported by several factors, including a stable reporting rate of adverse events, a downward trend in the number of patients receiving prescriptions for alosetron, and the availability of other therapeutic options. However, information about the risks of ischemic colitis and serious complications of constipation remains in the prescribing information, including a Boxed Warning and a Medication Guide.
Analysis of Post-Marketing Surveillance Data for Adverse Event Patterns
Post-marketing surveillance has been a critical component in the ongoing safety evaluation of alosetron since its re-introduction. The FDA's Adverse Event Reporting System (FAERS) has been instrumental in monitoring the incidence of ischemic colitis and serious complications of constipation.
Data from post-marketing surveillance has shown that while these serious adverse events still occur, their incidence is low. A systematic review of post-marketing data estimated the rate of ischemic colitis to be approximately 1.1 cases per 1,000 patient-years of alosetron use and the rate of serious complications of constipation to be 0.66 per 1,000 patient-years. Importantly, studies have indicated that the incidence of these events has remained stable since the drug's re-introduction under the risk management program.
An analysis of the FDA's Sentinel Distributed Database from 2016 to 2020 found that the rate of ischemic colitis among new female users of alosetron was consistent with the rate listed in the prescribing information. Furthermore, there has not been an observed increase in severe outcomes associated with these adverse events. The data also suggest that the implementation of the risk management program was effective in mitigating the most serious outcomes of ischemic colitis and complications of constipation that were seen prior to the drug's initial withdrawal.
| Adverse Event | Incidence Rate (per 1,000 patient-years) - Post-Reintroduction |
|---|---|
| Ischemic Colitis (IC) | 0.95 - 1.1 |
| Complications of Constipation (CoC) | 0.25 - 0.66 |
Benefit-to-Risk Assessment in Clinical Research
The benefit-to-risk profile of alosetron has been a central focus of clinical research, particularly given its history. Clinical trials have consistently demonstrated the efficacy of alosetron in improving the global symptoms of IBS-D, including abdominal pain, discomfort, urgency, and stool consistency, especially in women with severe symptoms.
A meta-analysis of randomized controlled trials concluded that alosetron was more effective than placebo in providing adequate relief of pain and global IBS symptoms in female patients. However, this efficacy is balanced against the known risks. The same meta-analysis highlighted that patients treated with alosetron were significantly more likely to experience constipation.
Q & A
Q. How can researchers mitigate bias in post hoc analyses of Alosetron (Z)-2-butenedioate trials, given historical exclusions of non-responders?
- Methodology : Use intention-to-treat (ITT) analyses with multiple imputation for missing data. Conduct sensitivity analyses to evaluate the impact of excluded participants (e.g., 50% exclusion in early alosetron trials). Transparently report limitations in publication supplements .
Q. What biomarkers or surrogate endpoints are most predictive of Alosetron (Z)-2-butenedioate’s therapeutic response in IBS-D patients?
- Methodology : Integrate multi-omics data (e.g., fecal microbiota, serum serotonin levels) with patient-reported outcomes. Apply machine learning to identify clusters of responders. Validate biomarkers in longitudinal cohorts using adaptive trial designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
